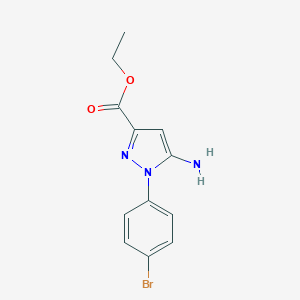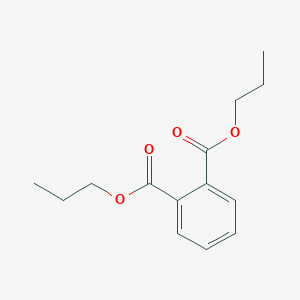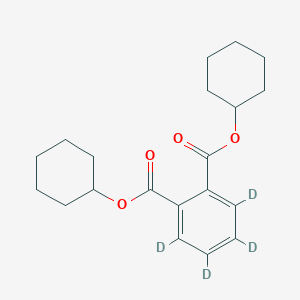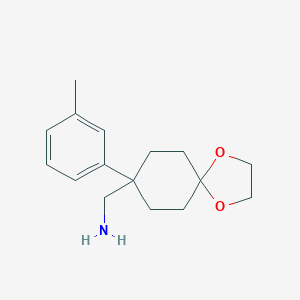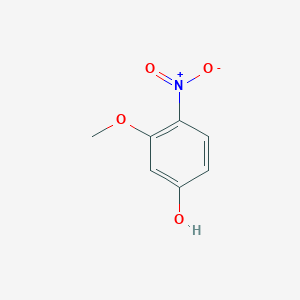
3-Metoxifenol-4-nitro
Descripción general
Descripción
3-Methoxy-4-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
3-Metoxifenol-4-nitro: se explora en medicina por su uso potencial en la síntesis de moléculas complejas. Por ejemplo, está involucrado en la síntesis de bosutinib, un medicamento utilizado en el tratamiento de la leucemia mieloide crónica . El grupo nitro del compuesto se puede modificar estratégicamente a través de reacciones químicas para crear moléculas farmacológicamente activas.
Agricultura
En agricultura, los derivados de This compound se investigan por su papel en la síntesis de pesticidas. Su estructura es similar a ciertos compuestos conocidos por sus propiedades insecticidas, que se pueden utilizar para desarrollar nuevos agroquímicos .
Ciencias Ambientales
Este compuesto es significativo en las ciencias ambientales, particularmente en estudios relacionados con la descontaminación del agua. Sirve como un compuesto modelo para la reducción de nitrofenoles, que son contaminantes comunes, a aminofenoles menos dañinos . Este proceso es vital para la desintoxicación de efluentes industriales.
Ciencia de Materiales
This compound: se utiliza en la investigación de ciencia de materiales debido a su potencial como precursor para la síntesis de materiales avanzados. Su estructura química permite modificaciones que pueden conducir a nuevos materiales con propiedades deseadas .
Bioquímica
En bioquímica, This compound se utiliza en el estudio de la cinética enzimática. Actúa como sustrato para varias enzimas, y su conversión a otros compuestos se puede monitorear para comprender el comportamiento de las enzimas y los mecanismos de reacción .
Farmacología
El compuesto también es relevante en farmacología, donde se utiliza como bloque de construcción en la síntesis de agentes terapéuticos. Su marco molecular es propicio para crear una variedad de compuestos biológicamente activos que se pueden utilizar en el desarrollo de fármacos .
Safety and Hazards
3-Methoxy-4-nitrophenol may be harmful if inhaled, in contact with skin, or if swallowed . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Biochemical Pathways
3-Methoxy-4-nitrophenol is involved in the degradation pathway of certain pesticides. In Burkholderia sp. strain SJ98, it’s converted to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF are involved in this process .
Pharmacokinetics
The compound’s bioavailability would be influenced by these processes, as well as factors like its lipophilicity and molecular weight .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Methoxy-4-nitrophenol . For example, its solubility and stability might be affected by pH, while its bioavailability could be influenced by interactions with other compounds in the environment.
Análisis Bioquímico
Biochemical Properties
3-Methoxy-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and aldehyde reductase. Monoamine oxidase catalyzes the oxidation of monoamines, while aldehyde reductase is involved in the reduction of aldehydes to their corresponding alcohols . These interactions suggest that 3-Methoxy-4-nitrophenol may influence the metabolism of neurotransmitters and other biologically active amines.
Cellular Effects
The effects of 3-Methoxy-4-nitrophenol on various cell types and cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Methoxy-4-nitrophenol can lead to oxidative stress in cells, affecting the balance of reactive oxygen species and antioxidant defenses . This oxidative stress can alter cell function, potentially leading to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 3-Methoxy-4-nitrophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their activity and function. For example, it has been found to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an accumulation of monoamines, affecting neurotransmitter levels and signaling pathways. Additionally, 3-Methoxy-4-nitrophenol may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Methoxy-4-nitrophenol in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and potency. Studies have shown that 3-Methoxy-4-nitrophenol can degrade under certain conditions, leading to the formation of byproducts that may have different biological effects . Long-term exposure to 3-Methoxy-4-nitrophenol in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-nitrophenol vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to toxic effects. Studies have indicated that high doses of 3-Methoxy-4-nitrophenol can cause oxidative damage, inflammation, and other adverse effects in animal models . It is crucial to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
3-Methoxy-4-nitrophenol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One key pathway includes its reduction to 3-methoxy-4-aminophenol by nitroreductases . This metabolic conversion can influence the compound’s biological activity and its effects on cellular processes. Additionally, 3-Methoxy-4-nitrophenol may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-Methoxy-4-nitrophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Understanding the mechanisms of transport and distribution is essential for elucidating the compound’s effects on different cell types and tissues.
Subcellular Localization
3-Methoxy-4-nitrophenol exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the cytosol or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
Propiedades
IUPAC Name |
3-methoxy-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSACYMBGQMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512557 | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-95-8 | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
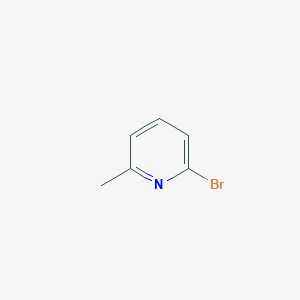
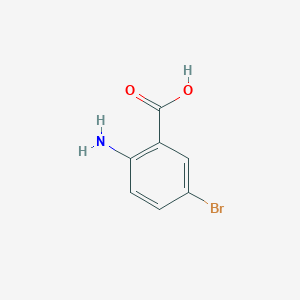
![Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B113508.png)
